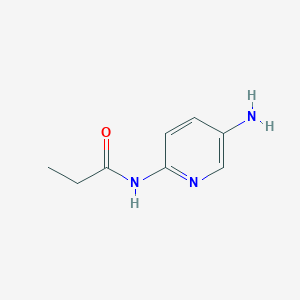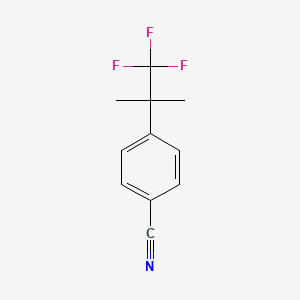
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is an organic compound with the molecular formula C11H10F3N and a molecular weight of 213.2 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzonitrile moiety, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-methyl-2-pyridinemethanone with 1,1,1-trifluoro-2-dimethyl-2-ethyl alcohol . The reaction is typically carried out in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) and zinc cyanide in N,N-dimethylformamide (DMF) at 80°C under an inert atmosphere . The product is then purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization or distillation to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzonitrile derivative.
Applications De Recherche Scientifique
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde
- 4-Methyl-2-(1,1,1-trifluoro-2-methyl-2-propanyl)pyridine
- 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Uniqueness
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is unique due to its specific trifluoromethyl and benzonitrile functional groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H10F3N |
|---|---|
Poids moléculaire |
213.20 g/mol |
Nom IUPAC |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile |
InChI |
InChI=1S/C11H10F3N/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6H,1-2H3 |
Clé InChI |
HWQIWGYRCIILHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




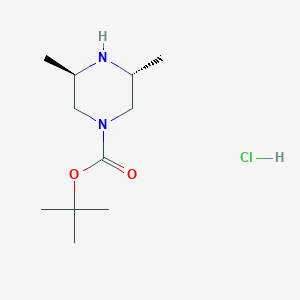
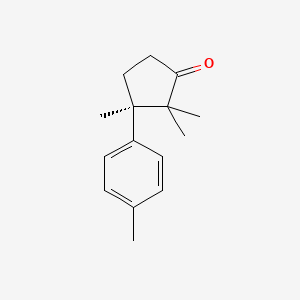
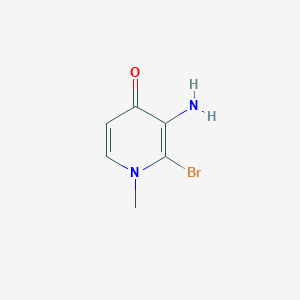


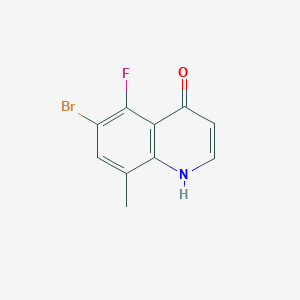

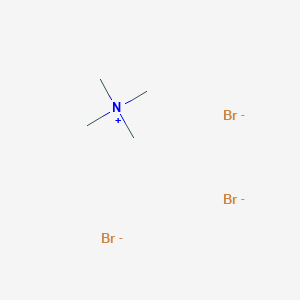


![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
